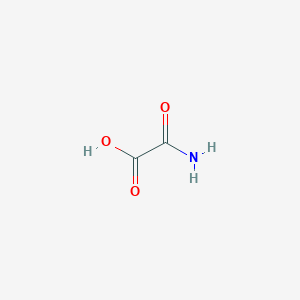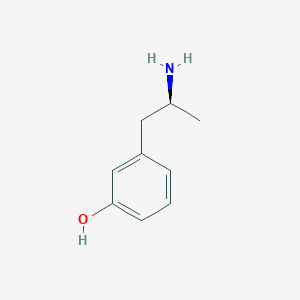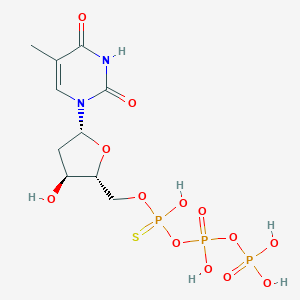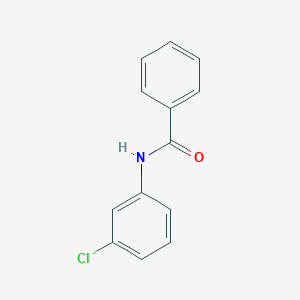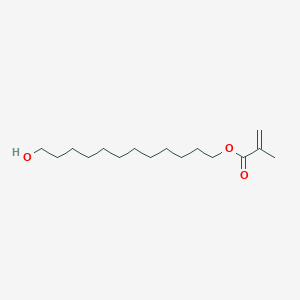
2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid
Übersicht
Beschreibung
2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that can provide insight into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis and structural analysis of triazole derivatives are discussed, which are heterocyclic compounds that can serve as a foundation for the development of new drugs . Additionally, the transformation of ethyl esters into amides and the subsequent aminomethylation reactions are described, which could be relevant to the synthesis of amino acid derivatives .
Synthesis Analysis
The papers provided do not directly address the synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, but they do offer insights into related synthetic methods. For example, the synthesis of v-triazolo[4,5-d]pyrimidine derivatives from acyl derivatives of triazole compounds involves heating in aqueous alkali . Similarly, the synthesis of aminomethyl derivatives of triazolinone-acetic acid amides is achieved through aminomethylation reactions . These methods could potentially be adapted for the synthesis of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid by incorporating the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid can be determined using techniques such as X-ray diffraction, as demonstrated in the analysis of the crystal structures of carboxylic acid derivatives . The paper describes the hydrogen bonding patterns and molecular conformations in the crystal structures, which are crucial for understanding the molecular interactions and stability of such compounds.
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, but they do describe reactions of related compounds. For instance, the Dimroth rearrangements of triazole derivatives and their acylation under different conditions are discussed . These reactions highlight the reactivity of amino and anilino groups in the presence of acetic anhydride and concentrated sulfuric acid, which could be relevant to the chemical behavior of amino acid derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid can be inferred from the properties of structurally related compounds. The synthesis of triazole derivatives and their salts, as well as the confirmation of their structures using physical-chemical methods such as 1H-NMR spectroscopy and HPLC-MS, provide information on the solubility, stability, and reactivity of these compounds . These properties are essential for the development and application of new drugs.
Wissenschaftliche Forschungsanwendungen
Enhanced Pseudocapacitance Performance
A study by Kowsari et al. (2019) highlights the use of derivatives of phenylglycine, which includes 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid, in improving the electrochemical properties of poly ortho aminophenol (POAP). These derivatives significantly enhance the specific capacitance, making them promising for supercapacitor applications (Kowsari et al., 2019).
Amino Ketones Synthesis
The work of Kolb et al. (1986) demonstrates the synthesis of α-benzamidoalkyl-di- and trifluoromethyl ketones from α-amino acids, including 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid. This process involves a modified Dakin-West procedure, expanding the range of available fluorinated α-amino ketones (Kolb et al., 1986).
Crystallographic Studies
Burns and Hagaman (1993) explored the crystallographic aspects of 2-Amino-2-(2-fluorophenyl)acetic acid, a related compound, revealing insights into its molecular structure and intermolecular hydrogen bonds. Such studies are crucial for understanding the chemical and physical properties of these compounds (Burns & Hagaman, 1993).
Amino Acid Derivatives Synthesis
Burger et al. (1992) discussed the synthesis of various natural and non-natural α-amino acids and their derivatives using compounds related to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid. These compounds serve as useful intermediates in the production of a wide range of amino acid derivatives (Burger et al., 1992).
Synthesis of Benzothiazines
Thomas, Gupta, and Gupta (2003) achieved the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, a compound structurally similar to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid. This synthesis is a crucial step in producing benzothiazines, compounds with potential pharmaceutical applications (Thomas, Gupta, & Gupta, 2003).
Azlactone Synthesis
Hoyng et al. (1981) utilized compounds similar to 2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid in the synthesis of azlactones, which are intermediates in producing α-amino acids and peptides. This synthesis contributes to the broader field of amino acid and peptide research (Hoyng et al., 1981).
Eigenschaften
IUPAC Name |
2-amino-2-[4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANMQHUKZBBELZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380600 | |
| Record name | Amino[4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-(trifluoromethyl)phenyl)acetic acid | |
CAS RN |
142012-65-5 | |
| Record name | Amino[4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 142012-65-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




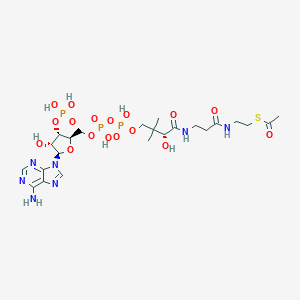
![Disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B108068.png)
